molecular formula C7H11NO B12661404 2,5-Diethyloxazole CAS No. 40953-14-8

2,5-Diethyloxazole

Cat. No.: B12661404
CAS No.: 40953-14-8
M. Wt: 125.17 g/mol
InChI Key: IQWHXRKZJXFLTB-UHFFFAOYSA-N
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Description

2,5-Diethyloxazole is a heterocyclic organic compound with the molecular formula C7H11NO. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylamine with ethyl oxalate, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

2,5-Diethyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyloxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, certain derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

2,5-Diethyloxazole can be compared with other similar compounds, such as:

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: A related compound with a sulfur atom instead of oxygen.

    Oxadiazole: A compound with two nitrogen atoms in the ring

These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

40953-14-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2,5-diethyl-1,3-oxazole

InChI

InChI=1S/C7H11NO/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3

InChI Key

IQWHXRKZJXFLTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CC

Origin of Product

United States

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